molecular formula C33H61NO5 B581158 N-Deformyl-N-pivaloyl Orlistat CAS No. 1356017-35-0

N-Deformyl-N-pivaloyl Orlistat

Cat. No.: B581158
CAS No.: 1356017-35-0
M. Wt: 551.853
InChI Key: PLHDTUBQYZYQMS-DZUOILHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Deformyl-N-pivaloyl Orlistat is a fully characterized chemical compound used as a reference standard in the analysis and quality control of the Active Pharmaceutical Ingredient (API) Orlistat . This compound is understood to form during the synthesis of Orlistat when specific alkanoylating agents are employed . It is chemically identified as a process-related impurity and a key synthetic intermediate . As a well-defined impurity standard, it is essential for analytical method development and validation (AMV), as well as for Quality Control (QC) applications during the synthesis and formulation stages of drug development . Its use ensures traceability and compliance against pharmacopeial standards (such as USP or EP), helping to guarantee the safety and pharmaceutical quality of Orlistat products by monitoring and controlling impurity profiles . This product is intended for research use only and is strictly not for human or veterinary use.

Properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H61NO5/c1-8-10-12-14-15-16-17-18-19-21-26(24-29-27(30(35)39-29)22-20-13-11-9-2)38-31(36)28(23-25(3)4)34-32(37)33(5,6)7/h25-29H,8-24H2,1-7H3,(H,34,37)/t26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHDTUBQYZYQMS-DZUOILHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H61NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724524
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-(2,2-dimethylpropanoyl)-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356017-35-0
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-(2,2-dimethylpropanoyl)-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Formation Mechanisms of N Deformyl N Pivaloyl Orlistat

Formation Pathways during Orlistat (B1677487) Synthesis

The manufacturing process for Orlistat is a multi-step chemical synthesis where the potential for impurity generation exists at various stages. google.com These impurities can be unreacted intermediates, by-products from side reactions, or degradation products. google.com N-Deformyl-N-pivaloyl Orlistat is a by-product specifically associated with the formylation step in Orlistat's synthesis.

The final chemical step in many Orlistat syntheses is the formylation of an intermediate known as amino orlistat, which is (S)-leucine (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl] dodecyl ester. google.comgoogle.com The choice of the agent used to introduce the N-formyl group (an alkanoylating agent) is critical and directly influences the profile of by-products formed. google.comgoogle.com

For instance, the use of mixed acid anhydrides like formic acid/acetic acid anhydride (B1165640) for this alkanoylation step has been shown to generate a significant by-product, N-(acetyl)-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester, also known as deformyl-N-acetyl orlistat. google.comgoogle.com This occurs because the acetyl group from the mixed anhydride competes with the formyl group in acylating the primary amine of amino orlistat.

A more advanced process utilizes Pivaloyl Formic Anhydride (PFA) as the formylating agent to improve yield and reduce by-products. google.comgoogle.com PFA is synthesized by reacting pivaloyl chloride with formic acid in the presence of a base. google.compatsnap.com However, under non-optimized conditions, reactive pivaloyl species could potentially acylate the amino orlistat intermediate. This side reaction between a pivaloyl donor and amino orlistat would lead directly to the formation of this compound, where the intended formyl group is replaced by a pivaloyl group.

Impurities in Orlistat can arise from several sources throughout the production process, including residual intermediates, solvents, or unexpected side-reaction products. this compound is identified as one such potential process impurity. google.com Its formation is intrinsically linked to the reagents used in the synthesis, particularly in processes employing pivaloyl-containing reagents for the formylation step. google.comgoogle.com The control of reaction conditions such as temperature, stoichiometry, and reaction time is crucial to minimize the formation of this and other impurities.

Table 1: Selected Process and Degradation Impurities of Orlistat
Impurity NameTypeReference
This compoundProcess-Related By-product google.com
Delactone OrlistatDegradation Product google.com
Deformyl-N-acetyl OrlistatProcess-Related By-product google.comgoogle.com
Orlistat Dimeric ImpurityDegradation Product google.com
CBz-OrlistatProcess-Related Impurity (Precursor) google.com

By-product Generation from Specific Alkanoylating Agents

Targeted Synthesis and Preparation Strategies for this compound

The deliberate synthesis of this compound is essential for its use as a reference standard in analytical testing. sigmaaldrich.com This allows for the accurate identification and quantification of this impurity in batches of Orlistat. The targeted synthesis logically follows the reaction pathway that leads to its formation as a by-product.

The primary chemical transformation for the targeted synthesis of this compound is the N-acylation of amino orlistat. The reaction route consists of two key stages:

Preparation of Amino Orlistat : The precursor, amino orlistat, is typically prepared by the deprotection of a protected version, such as (S)N-[(benzyloxy)carbonyl]leucine (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester. This is commonly achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to remove the benzyloxycarbonyl (Cbz) protecting group. google.compatsnap.com

N-Pivaloylation of Amino Orlistat : The resulting amino orlistat is then reacted with a pivaloylating agent. This agent selectively adds a pivaloyl group to the primary amine of the leucine (B10760876) moiety, yielding this compound. chemicea.com

The success of the targeted synthesis hinges on the appropriate selection of reagents for the N-pivaloylation step.

Table 2: Reactants and Reagents for Targeted Synthesis
ComponentExampleFunctionReference
SubstrateAmino OrlistatThe starting material containing the target amine group. google.comgoogle.com
Acylating AgentPivaloyl ChlorideDonates the pivaloyl group to the substrate. patsnap.comnih.gov
BaseTriethylamine, PyridineScavenges the acidic by-product (e.g., HCl) generated during the acylation. google.compatsnap.com
SolventDichloromethane (B109758) (DCM), Tetrahydrofuran (THF)Provides an inert medium for the reaction. google.compatsnap.comgoogle.com

To maximize the yield and purity of this compound, reaction conditions must be carefully optimized. The principles for this optimization can be inferred from established protocols for similar acylation reactions in Orlistat synthesis. google.compatsnap.com

Key parameters for optimization include:

Temperature : The acylation reaction is typically conducted at low temperatures, such as between -10 °C and 10 °C, to control the reaction rate and minimize the formation of unwanted side products. google.comgoogle.com

Stoichiometry : The molar ratios of the acylating agent (pivaloyl chloride) and the base relative to the amino orlistat substrate are adjusted to ensure complete conversion while avoiding excess reagents that could complicate purification.

Reaction Time : The reaction is monitored (e.g., by HPLC) to determine the optimal duration needed for the complete consumption of the amino orlistat starting material. patsnap.com

Purification : After the reaction is complete, a workup procedure involving quenching with water, extraction with an organic solvent, and washing is performed. patsnap.com The final product is typically isolated and purified by crystallization from a suitable solvent system, such as hexane, to achieve high purity. google.comgoogle.com

Table 3: Optimization Parameters for N-Pivaloylation
ParameterCondition RangeRationale for OptimizationReference
Temperature-10 °C to 10 °CControls reactivity and minimizes side-product formation. google.comgoogle.com
SolventDichloromethaneInert solvent that dissolves reactants well. patsnap.com
Reaction Time1 - 3 hoursEnsure complete conversion without product degradation. patsnap.com
Purification MethodAqueous workup, Crystallization from hexaneRemoves reagents and by-products to isolate pure compound. google.comgoogle.com

Degradation Chemistry and Stability Profile Within Orlistat Systems

Characterization of Degradation Pathways of Orlistat (B1677487) Yielding N-Deformyl-N-pivaloyl Orlistat

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance. Orlistat has been subjected to a range of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to identify its degradation products and assess its intrinsic stability. appconnect.inresearchbib.comresearchgate.net

Hydrolysis is a primary degradation pathway for Orlistat, which contains susceptible ester and β-lactone moieties. core.ac.uk The molecule demonstrates lability across acidic, basic, and neutral pH conditions. appconnect.inresearchbib.comjyoungpharm.org

Acid-Catalyzed Hydrolysis: Orlistat is highly unstable under acidic stress. core.ac.uk Studies have shown significant degradation when subjected to acidic conditions, such as refluxing in 0.1 N HCl. appconnect.inresearchbib.com One study reported as much as 95% decomposition after refluxing for 30 minutes under acidic stress. core.ac.uk Another investigation found 13.37% degradation after refluxing in 0.1 N HCl for 8 hours at 80°C. appconnect.inresearchbib.com This rapid breakdown underscores the sensitivity of the ester and lactone rings to acid-catalyzed cleavage.

Base-Catalyzed Hydrolysis: Alkaline conditions also promote the degradation of Orlistat. jyoungpharm.orgresearchgate.net Refluxing in 0.1 N NaOH for 30 minutes resulted in 48% degradation. core.ac.uk A separate study using 0.1 N NaOH at 80°C for 8 hours reported 9.23% degradation. appconnect.inresearchbib.com In alkaline solutions, the degradation products may exhibit higher absorbance than the parent drug. jyoungpharm.org The hydrolysis under basic conditions can involve saponification of the ester linkages.

Neutral Hydrolysis: Orlistat also degrades in neutral aqueous conditions. appconnect.inresearchbib.comjyoungpharm.org Refluxing in distilled water for 12 hours at 80°C led to a 1.44% degradation of the drug. appconnect.inresearchbib.com Another study noted that Orlistat is degraded within one hour during neutral hydrolysis, with a more than 50% decrease in absorbance observed. jyoungpharm.org This indicates that even in the absence of acid or base catalysts, the inherent reactivity of the β-lactone ring contributes to hydrolytic decomposition.

Orlistat shows a degree of susceptibility to oxidative stress. appconnect.inresearchbib.com Treatment with hydrogen peroxide (H₂O₂) is a common method to simulate oxidative degradation. One study found that refluxing Orlistat with 3% H₂O₂ for 30 minutes resulted in approximately 23% degradation. core.ac.uk Another study reported 5.04% degradation after exposure to 3% H₂O₂ for 24 hours at room temperature. appconnect.inresearchbib.com It has been observed that oxidative degradation can produce a large amount of impurities. jyoungpharm.org

The photostability of Orlistat has yielded conflicting results in different studies. Several investigations have concluded that Orlistat is stable when exposed to light, with no significant degradation observed. appconnect.inresearchbib.comjyoungpharm.org For instance, exposing the solid drug powder to sunlight (60,000-70,000 lux) for up to 7 days did not result in decomposition. appconnect.inresearchbib.comjyoungpharm.org Conversely, another study found significant photolytic decomposition when Orlistat was exposed to light in a solution of methanol (B129727) and water, resulting in 48% degradation. core.ac.uk This suggests that the solvent system and the physical state of the drug (solid vs. solution) may play a crucial role in its photolytic stability.

Orlistat is generally considered stable under dry heat conditions. appconnect.inresearchbib.comcore.ac.uk Studies where the solid drug was heated at temperatures up to 100°C for 24 hours showed no observable degradation. appconnect.inresearchbib.com However, the molecule is known to be susceptible to thermal degradation, particularly in solution or during manufacturing processes that involve mechanical energy and heat. google.com For example, when heated at 70°C in a solution, Orlistat undergoes thermal degradation. lcms.cz This instability can lead to the formation of impurities, including this compound. google.com

Interactive Data Table: Summary of Orlistat Degradation Under Stress Conditions

The following table summarizes findings on the percentage of Orlistat degradation from various research studies.

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Source(s)
Acid Hydrolysis 0.1 N HCl30 minReflux95 core.ac.uk
0.1 N HCl8 h80°C13.37 appconnect.in, researchbib.com
Base Hydrolysis 0.1 N NaOH30 minReflux48 core.ac.uk
0.1 N NaOH8 h80°C9.23 appconnect.in, researchbib.com
Neutral Hydrolysis Distilled Water12 h80°C1.44 appconnect.in, researchbib.com
Distilled Water1 hN/A>50 jyoungpharm.org
Oxidative 3% H₂O₂30 minReflux23 core.ac.uk
3% H₂O₂24 hRoom Temp.5.04 appconnect.in, researchbib.com
Photolytic Light Exposure (in solution)N/AN/A48 core.ac.uk
Sunlight (solid)7 daysN/ANo Degradation appconnect.in, researchbib.com
Thermal Dry Heat (solid)24 h100°CNo Degradation appconnect.in, researchbib.com

Photolytic Degradation under Stress Conditions

Investigation of Kinetic Aspects of this compound Formation

The rate of degradation, and consequently the formation of this compound, is highly dependent on the specific stressor. For instance, the degradation kinetics are significantly faster under acidic conditions compared to neutral or oxidative conditions, as evidenced by the high percentage of degradation in a short time frame. core.ac.uk Studies measuring degradation at various time points (e.g., 1, 2, 3, and 4 hours) indicate that the process is time-dependent. jyoungpharm.org The rapid degradation under certain hydrolytic conditions suggests that the formation of related impurities likely follows pseudo-first-order kinetics, a common model for drug degradation in solution. However, without specific data tracking the concentration of this compound over time, a definitive kinetic model cannot be established.

Influence of Environmental Factors on Degradation Product Accumulation

The accumulation of degradation products such as this compound is directly influenced by environmental factors like pH, temperature, and light.

pH: As demonstrated by hydrolytic studies, pH is a critical factor. The accumulation of hydrolytic degradants is significantly accelerated in both acidic and alkaline environments compared to neutral conditions. appconnect.inresearchbib.comcore.ac.uk Therefore, controlling the pH of any aqueous-based formulation or process is vital to minimize the formation of these impurities.

Temperature: Temperature plays a crucial role in the stability of Orlistat. While the solid form is relatively stable to dry heat, elevated temperatures, especially in solution or during manufacturing, can accelerate degradation and lead to a higher accumulation of thermal degradants. google.comcore.ac.uklcms.cz Storage at controlled room temperature (below 25°C or 30°C depending on packaging) is recommended to ensure stability. europa.eu

Light: The influence of light is conditional. While solid Orlistat appears photostable, its degradation can be promoted by light when it is in solution. appconnect.inresearchbib.comcore.ac.uk This implies that protecting Orlistat solutions and liquid formulations from light exposure is necessary to prevent the accumulation of photolytic degradation products.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation, identification, and quantification of individual components within a mixture. For N-Deformyl-N-pivaloyl Orlistat (B1677487), High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool, while High-Performance Thin Layer Chromatography (HPTLC) offers a complementary approach.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility. A validated HPLC method is essential for the accurate profiling of impurities like N-Deformyl-N-pivaloyl Orlistat in Orlistat drug substances and products.

The mobile phase composition is a key parameter that is optimized to achieve the effective separation of this compound. The analysis typically employs a gradient elution mode, which allows for the separation of a wide range of compounds with varying polarities within a reasonable timeframe.

An established method utilizes a binary mobile phase system:

Mobile Phase A: A mixture of a buffer solution and methanol (B129727), in a ratio of 800:200 by volume. The buffer is prepared by dissolving 1 g of sodium perchlorate (B79767) monohydrate in 1 L of water, with the pH adjusted to 2.5 using dilute orthophosphoric acid. This acidic pH helps to suppress the ionization of any acidic functional groups, leading to sharper peaks. benthamdirect.comappconnect.in

Mobile Phase B: Acetonitrile, a common organic modifier in reversed-phase HPLC, is used to elute the more non-polar compounds. benthamdirect.comappconnect.in

The gradient program involves a systematic change in the proportion of Mobile Phase A and Mobile Phase B over the course of the chromatographic run to ensure the effective elution and separation of all impurities, including this compound.

For the detection of this compound, Ultraviolet (UV) spectrophotometry is a commonly used modality. The detection is typically carried out at a wavelength of 210 nm. benthamdirect.comappconnect.in At this low wavelength, the ester and amide chromophores present in the molecule exhibit significant absorbance. A Diode Array Detector (DAD) can also be employed, which offers the advantage of acquiring spectra across a range of wavelengths, thereby providing information about the peak purity and aiding in the identification of unknown impurities.

Table 1: HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Stationary Phase Zorbax Eclipse XDB-C8, 150 x 4.6 mm, 5 µm
Mobile Phase A Buffer (1g Sodium Perchlorate Monohydrate in 1L Water, pH 2.5 with Orthophosphoric Acid) : Methanol (800:200, v/v)
Mobile Phase B Acetonitrile
Detection UV at 210 nm
Flow Rate 1.5 mL/minute
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 65 minutes
Data sourced from patent documents. benthamdirect.comappconnect.in

In the context of impurity profiling, achieving adequate resolution and selectivity between the main active pharmaceutical ingredient (API), Orlistat, and its impurities, including this compound, is of utmost importance. The relative retention time (RRT) is a critical parameter for identifying impurities. In the described HPLC method, with Orlistat having a retention time normalized to 1, this compound has a relative retention time of approximately 1.34. appconnect.in This indicates that it is well-separated from the main Orlistat peak and other potential impurities, ensuring accurate quantification.

Table 2: Relative Retention Times (RRT) of Orlistat and this compound

CompoundRelative Retention Time (RRT)
Orlistat1.00
This compound1.34
Relative to Orlistat. Data sourced from patent documents. appconnect.in
Detection Modalities (e.g., UV Spectrophotometry, Diode Array Detection)

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC) is another valuable chromatographic technique that can be applied to the analysis of pharmaceutical compounds. While specific HPTLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, methods developed for Orlistat can serve as a foundation for developing a suitable method for its impurities.

For the analysis of Orlistat, an HPTLC method has been developed using silica (B1680970) gel 60 F254 TLC plates as the stationary phase. jetir.org A mobile phase consisting of toluene, ethyl acetate, and phosphomolybdic acid in a ratio of 6:4:0.3 (v/v/v) has been shown to provide a dense and compact spot for Orlistat. jetir.org Quantification in this method was performed at 581 nm after derivatization. jetir.org Such a system could be optimized, potentially by adjusting the mobile phase composition, to achieve the separation of this compound from the parent drug. The development of a specific and validated HPTLC method would offer a rapid and cost-effective alternative for routine quality control screening.

Gas Chromatography (GC) Approaches

Specific Gas Chromatography (GC) methodologies for the direct analysis of this compound are not extensively detailed in publicly available scientific literature. However, GC-based methods are commonly employed for the analysis of related compounds and impurities in pharmaceutical products. A patent for Orlistat mentions a GC method for the analysis of impurities, specifying injector and detector temperatures of 270°C and 280°C, respectively, though specific details for this compound are not provided. uspnf.com

For a compound of this nature, a typical GC method would likely involve a high-temperature capillary column, such as one coated with a polysiloxane stationary phase, to accommodate the compound's low volatility. Temperature programming would be essential to ensure adequate separation from other Orlistat-related impurities. Detection could be achieved using a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for both identification and quantification.

ParameterTypical Value/Condition
Column High-temperature capillary column (e.g., polysiloxane-based)
Injector Temperature 270°C - 300°C
Detector Temperature 280°C - 320°C (FID or MS interface)
Carrier Gas Helium or Hydrogen
Temperature Program Gradient elution, optimized for separation of impurities
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Note: This table represents typical GC parameters and is not based on specific published data for this compound.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Mass Spectrometry (MS and Tandem MS/MS)

Mass spectrometry is a critical tool for the structural confirmation of this compound. While specific mass spectral data for this compound is not widely published, general approaches for Orlistat and its impurities are well-documented and can be extrapolated.

Electrospray ionization (ESI) is a common and suitable ionization technique for Orlistat and its derivatives due to their polar nature. researchgate.net In positive ion mode, the protonated molecule [M+H]+ would be the primary ion observed. For this compound, this would correspond to an m/z of approximately 552.46.

Typical ESI-MS Parameters:

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.5 kV
Nebulizing Gas Pressure 30 - 50 psi
Drying Gas Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C

Note: This table presents typical ESI-MS parameters and is not based on specific published data for this compound.

Tandem mass spectrometry (MS/MS) is indispensable for the unambiguous identification of this compound by analyzing its fragmentation pattern. While a detailed fragmentation pattern for this specific impurity is not available, it is expected to exhibit characteristic losses related to its structure. The fragmentation of the parent Orlistat molecule often involves the cleavage of the ester bond and the opening of the β-lactone ring. fda.gov For this compound, fragmentation would likely involve the loss of the pivaloyl group and other characteristic fragments of the Orlistat backbone.

Ionization Techniques and Parameters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information for organic molecules. Although specific ¹H and ¹³C NMR data for this compound are not found in the reviewed literature, the expected chemical shifts can be predicted based on the known spectra of Orlistat and the influence of the pivaloyl group. mdpi.comresearchgate.net

The ¹H NMR spectrum would show characteristic signals for the long alkyl chains, the protons on the β-lactone ring, and the protons of the leucine (B10760876) and pivaloyl moieties. Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbons of the ester, amide, and lactone groups, as well as the numerous aliphatic carbons.

Predicted Key NMR Resonances:

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pivaloyl (t-butyl) ~1.2 ~27 (CH3), ~39 (quaternary C)
Amide NH ~6.0 - 7.0 -
Ester C=O - ~170 - 175
Amide C=O - ~175 - 180
β-lactone C=O - ~170 - 175
β-lactone CH ~4.0 - 4.5 ~70 - 80

Note: This table is based on general NMR principles and predicted shifts, not on published experimental data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound. While a specific IR spectrum for this compound is not publicly available, the spectrum of Orlistat shows characteristic absorption bands that would also be present in its pivaloyl derivative, with some key differences. idpublications.org

The IR spectrum of this compound is expected to show strong carbonyl (C=O) stretching vibrations for the ester, amide, and β-lactone groups. The N-H stretching vibration of the amide group would also be a prominent feature.

Expected IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (Amide) 3300 - 3500
C-H Stretch (Aliphatic) 2850 - 3000
C=O Stretch (β-lactone) ~1820
C=O Stretch (Ester) ~1740
C=O Stretch (Amide) ~1650

Note: This table presents expected IR absorption ranges and is not based on specific published data for this compound.

Quantitative Analysis and Impurity Profiling

The quantitative analysis of this compound is typically performed as part of the impurity profiling of Orlistat using stability-indicating chromatographic methods, most commonly High-Performance Liquid Chromatography (HPLC). researchgate.netcore.ac.uknih.gov These methods are designed to separate the main active ingredient from any potential impurities, degradation products, or related compounds. google.com this compound has been identified as a potential degradation product of Orlistat. google.com The validation of these analytical methods according to International Council for Harmonisation (ICH) guidelines is essential to ensure they are suitable for their intended purpose. researchgate.netresearchgate.net

Calibration and Linearity Ranges

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For impurity quantification, this is a critical parameter. In the context of analyzing Orlistat and its impurities, a calibration curve is constructed by plotting the peak area response against a series of known concentrations.

While specific linearity data for the isolated this compound standard is not detailed in the provided search results, the methods validated for Orlistat are designed to quantify its impurities. These methods demonstrate excellent linearity over a specified range. For instance, various HPLC methods for Orlistat have been shown to be linear over concentration ranges such as 10-60 µg/ml, 0.02–0.75 mg/ml, and 10-160 µg/ml. core.ac.uknih.govresearchgate.net The correlation coefficient (r² or r) is a key indicator of linearity, with values greater than 0.999 being common for these methods. nih.govresearchgate.net

Table 1: Examples of Linearity Parameters for Orlistat Analytical Methods

Concentration Range Correlation Coefficient (r or r²) Reference Method
10-60 µg/ml r² = 0.9991 RP-HPLC researchgate.net
0.02-0.75 mg/ml r = 0.9998 HPLC core.ac.uk
10-160 µg/ml r² > 0.9999 HPLC-UV nih.gov
5-15 µg/ml r² = 0.9978 Visible Spectrophotometry pharmacophorejournal.com
150-600 ppm Not Specified RP-HPLC researchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. sepscience.com The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. iosrjournals.org Establishing LOD and LOQ is critical for stability-indicating methods to ensure that even trace levels of impurities like this compound can be reliably monitored.

These limits are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. core.ac.uksepscience.com For a stability-indicating HPLC method for Orlistat, the LOD and LOQ were found to be 0.006 mg/ml and 0.02 mg/ml, respectively. core.ac.uk Another study reported LOD and LOQ values for Orlistat as 0.015 µg/ml and 0.045 µg/ml, respectively.

Table 2: Reported LOD and LOQ for Orlistat Analysis

Parameter Reported Value Analytical Method
Limit of Detection (LOD) 0.006 mg/ml HPLC core.ac.uk
Limit of Quantification (LOQ) 0.02 mg/ml HPLC core.ac.uk

Accuracy, Precision, and Robustness Assessment

Accuracy The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. elementlabsolutions.com For impurity analysis, it is often determined by performing recovery studies, where a known amount of the impurity standard is added to the sample matrix and the percentage recovery is calculated. In the validation of methods for Orlistat, accuracy is typically assessed at multiple concentration levels. Recovery values are expected to be within a range of 98-102%. For example, one study on Orlistat showed recovery rates between 100.04% and 101.37%. researchgate.net

Precision Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is usually expressed as the Relative Standard Deviation (%RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. For HPLC methods used in quality control of Orlistat, within-day and between-day precision values were in the range of 0.10-0.59%. nih.gov Another validation study reported the %RSD for precision to be less than 2%. researchgate.net

Table 3: Example of Precision Data for Orlistat Analysis

Precision Type Concentration Levels Result (%RSD)
Intra-day 10, 30, 60 µg/ml < 2% researchgate.net
Inter-day 10, 30, 60 µg/ml < 2% researchgate.net
Within-day & Between-day Not Specified 0.10-0.59% nih.gov

Robustness Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com It is evaluated during method development by making slight changes to parameters such as mobile phase composition, pH, column temperature, and flow rate. iosrjournals.orgich.org The analytical procedure should be demonstrated to be robust for the analysis of Orlistat and its impurities, ensuring consistent performance when transferred between different instruments or laboratories. chromatographyonline.com

Applications in Pharmaceutical Research and Development

Role of N-Deformyl-N-pivaloyl Orlistat (B1677487) in Orlistat Impurity Profiling

N-Deformyl-N-pivaloyl Orlistat is recognized as a potential impurity that can arise during the synthesis or degradation of Orlistat. google.com Its identification and characterization are crucial for ensuring the purity, safety, and efficacy of the final Orlistat drug product. The presence of impurities can impact the stability and quality of the active pharmaceutical ingredient (API). Therefore, comprehensive impurity profiling is a regulatory requirement for drug manufacturing.

During the manufacturing process of Orlistat, various related substances can be formed. google.com this compound is one such compound that needs to be monitored. chemicea.comchemicea.com Its structural similarity to Orlistat necessitates the use of sophisticated analytical techniques for its detection and quantification. A patent for Orlistat pharmaceutical formulations lists "Deformyl N-pivaloyl orlistat" as a potential impurity with a relative retention time of 1.34 in a High-Performance Liquid Chromatography (HPLC) method. google.com

Table 1: Key Information on this compound

Identifier Value
Chemical Name (S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl pivaloyl-L-leucinate chemicea.com
CAS Number 1356017-35-0 chemicea.comchemicea.comaxios-research.comnih.govsincopharmachem.com
Molecular Formula C33H61NO5 chemicea.comaxios-research.comnih.govsincopharmachem.com

| Molecular Weight | 551.86 g/mol chemicea.comaxios-research.comsincopharmachem.com |

Utilization as a Reference Standard in Analytical Method Development and Validation (AMV)

The availability of well-characterized reference standards is fundamental for the development and validation of analytical methods in the pharmaceutical industry. clearsynth.com this compound serves as a critical reference standard for various analytical applications. It is used in analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis of Orlistat. axios-research.comclearsynth.com

By using this compound as a reference material, analytical chemists can accurately identify and quantify this specific impurity in batches of Orlistat API and finished drug products. This is essential for meeting the stringent requirements of regulatory bodies such as the United States Pharmacopeia (USP). uspnf.com The use of reference standards ensures the reliability and consistency of analytical results across different laboratories and manufacturing sites.

Strategies for Control and Mitigation of Related Substances in API Manufacturing

The control of impurities, including this compound, is a primary objective in the manufacturing of Orlistat API. chemicea.com Strategies to control and mitigate the formation of such related substances involve a deep understanding of the reaction mechanisms and the implementation of optimized process parameters. google.com

Key strategies include:

Process Optimization: Careful control of reaction conditions such as temperature, pressure, and reaction time can minimize the formation of unwanted byproducts. google.com

Purification Techniques: Advanced purification methods, such as chromatography, are employed to remove impurities from the API.

In-Process Controls: Implementing in-process analytical testing allows for the monitoring of impurity levels at various stages of the manufacturing process, enabling timely intervention if necessary.

The goal is to ensure that the final API meets the predefined specifications for purity and that the levels of any impurities are below the established safety thresholds.

Advanced Research into Related Substances and their Analytical Characterization

Ongoing research focuses on the comprehensive analytical characterization of Orlistat and its related substances. Advanced analytical techniques are employed to elucidate the structures of impurities and to develop more sensitive and specific detection methods.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Orlistat and its impurities. nih.govijlpr.com The development of new and validated HPLC methods is crucial for the accurate assessment of product quality. nih.gov Other techniques, such as High-Performance Thin-Layer Chromatography (HPTLC), have also been developed and validated for the assay determination of Orlistat API. arcjournals.org

Further research using techniques like mass spectrometry (MS) coupled with chromatography (LC-MS) can provide detailed structural information about impurities like this compound, aiding in a more complete understanding of their formation and potential impact.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Orlistat
N-formyl-L-leucine

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes for N-Deformyl-N-pivaloyl Orlistat (B1677487)

The deliberate synthesis of N-Deformyl-N-pivaloyl Orlistat is a prerequisite for its comprehensive study, including toxicological assessment and use as a reference standard in analytical methods. While this compound is an impurity, its targeted synthesis has not been extensively documented. Future research could explore several synthetic strategies.

One potential route involves the acylation of the key intermediate, amino orlistat ((S)-leucine (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl] dodecyl ester), which is the immediate precursor to Orlistat. google.com Standard Orlistat synthesis involves the formylation of this intermediate. google.com A novel route for this compound could adapt this step by using a pivaloylating agent instead of a formylating one.

A plausible approach would be the reaction of amino orlistat with pivaloyl chloride in the presence of a suitable base and an inert solvent. google.comgoogle.com The reaction conditions, such as temperature and reaction time, would need to be optimized to maximize yield and purity. Drawing parallels from other chemical syntheses, reagents like pivaloyl chloride are commonly used for introducing the pivaloyl group. nih.gov The reaction could be carried out at low temperatures (e.g., -10°C to 10°C) in solvents like dichloromethane (B109758) or tetrahydrofuran. google.comgoogle.com

Another potential methodology could involve a one-pot tandem approach where a directing group is introduced, followed by regioselective acylation and subsequent removal of the group. researchgate.net Such advanced synthetic methods could offer higher efficiency and selectivity. researchgate.net The development of a robust and scalable synthetic process is a crucial first step for enabling further research into this impurity.

Application of Orthogonal Analytical Techniques for Enhanced Characterization

To ensure the unambiguous identification and accurate quantification of this compound in the drug substance, a combination of orthogonal analytical techniques is necessary. Orthogonal methods are defined as techniques that measure the same analyte attribute using different physicochemical principles, thereby providing a more comprehensive and reliable characterization. fluidimaging.com

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for analyzing Orlistat and its impurities. core.ac.ukuspnf.com However, for definitive characterization, this should be complemented with mass spectrometry. Advanced methods like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) can provide high-resolution mass data, enabling the determination of the elemental composition and precise mass of the impurity. nih.gov Tandem mass spectrometry (MS/MS) can further elucidate the structure by analyzing fragmentation patterns. nih.gov

To provide ultimate structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable. Isolation of the impurity, likely through preparative HPLC, would be required to obtain the necessary quantity for 1H NMR, 13C NMR, and 2D-NMR experiments. These techniques would confirm the presence of the pivaloyl group and its location on the nitrogen atom of the leucine (B10760876) moiety. The combination of these orthogonal methods ensures a high degree of confidence in the impurity’s structural assignment and quantification.

Table 1: Proposed Orthogonal Analytical Techniques for this compound
Analytical TechniquePrinciple of MeasurementInformation GainedReference
HPLC-UVDifferential partitioning between mobile and stationary phases with UV absorbance detection.Detection, retention time, and quantification relative to a reference standard. core.ac.ukuspnf.com
LC-MS/MSSeparation via chromatography followed by ionization and mass-to-charge ratio analysis of parent and fragment ions.High-sensitivity detection, molecular weight confirmation, and structural elucidation through fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS)Separation followed by highly accurate mass measurement.Precise mass and determination of elemental composition. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyAbsorption of radiofrequency energy by atomic nuclei in a magnetic field.Definitive structural confirmation by mapping the chemical environment of each atom in the molecule. science.gov

Mechanistic Studies of its Formation under Varied Degradation Conditions

Understanding the formation mechanism of this compound is crucial for developing effective control strategies. This impurity could potentially arise from two main sources: as a process-related impurity during synthesis or as a degradation product during storage.

The most probable origin is as a process-related impurity. The synthesis of Orlistat involves the formylation of an amino precursor. google.com If the reagents used in preceding steps include pivaloyl-containing compounds (e.g., as protecting groups), residual amounts could carry over and react with the amino orlistat intermediate. For instance, processes using Pivaloyl Formic Anhydride (B1165640) (PFA) as a formylating agent are designed to prevent the formation of other acetylated impurities. google.comgoogle.com A mechanistic study would involve analyzing the reaction kinetics and byproducts formed when amino orlistat is reacted with potential pivaloyl-donating species under various conditions (e.g., temperature, pH, catalysts) that mimic the manufacturing process.

Alternatively, the impurity could be a degradant. Orlistat is known to be susceptible to degradation under hydrolytic (acidic, alkaline, neutral) and thermal stress conditions. core.ac.ukcaymanchem.comjyoungpharm.org While the primary degradation pathway involves hydrolysis of the β-lactone ring, other pathways could exist. caymanchem.comfda.gov Forced degradation studies could be designed to investigate if this compound is formed. This would involve subjecting Orlistat to harsh conditions, but also including a source of the pivaloyl group in the stress matrix, to see if a transacylation or other reaction can occur. However, formation as a process-related impurity from the amino orlistat precursor is considered more likely.

Predictive Modeling for Impurity Formation and Stability

Emerging in silico methodologies offer a powerful, resource-efficient way to predict the properties and potential risks of pharmaceutical impurities. immunocure.uslhasalimited.org These predictive models can be applied to this compound to forecast its toxicological profile and stability.

Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant. As recommended by the ICH M7 guideline for mutagenic impurities, a combination of two complementary QSAR methodologies—one expert rule-based and one statistical-based—can be used to predict the mutagenic potential of an impurity. lhasalimited.orgtktsweden.com Software platforms like Derek Nexus (expert rule-based) and Sarah Nexus (statistical-based) are widely used for this purpose. lhasalimited.org Applying these tools to the structure of this compound would provide an initial assessment of its potential genotoxicity, guiding decisions on whether further experimental testing (like an Ames test) is required. nih.gov

Beyond toxicity, in silico tools can predict other properties. Models can forecast Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, helping to understand the potential fate of the impurity if it were absorbed systemically. frontiersin.org Furthermore, predictive stability models could help identify the chemical liabilities within the molecule's structure, forecasting which bonds are most susceptible to cleavage under different degradation conditions and thus predicting its stability profile. This predictive approach allows for a proactive risk assessment and helps in establishing appropriate controls for the impurity in the final drug product. immunocure.us

Table 2: Predictive Modeling Approaches for this compound
Modeling ApproachApplicationPurposeReference
(Q)SAR - Expert Rule-Based (e.g., Derek Nexus)Genotoxicity PredictionIdentify structural alerts for mutagenicity based on known chemical rules, as per ICH M7 guidelines. lhasalimited.orgtktsweden.com
(Q)SAR - Statistical-Based (e.g., Sarah Nexus)Genotoxicity PredictionPredict mutagenicity based on statistical correlations from large databases of tested compounds. lhasalimited.org
ADMET Prediction Software (e.g., Discovery Studio, pkCSM)Pharmacokinetic and Toxicity ProfilePredict properties like absorption, distribution, metabolism, excretion, and various toxicological endpoints (e.g., carcinogenicity, neurotoxicity). frontiersin.org
Forced Degradation SimulationStability AssessmentIdentify molecular liabilities and predict degradation pathways under various stress conditions (e.g., pH, temperature, oxidation). frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-Deformyl-N-pivaloyl Orlistat in preclinical studies?

  • Methodology : Synthesis typically involves selective deprotection and acylation of the parent Orlistat molecule. Characterization employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural modifications. Reverse-phase high-performance liquid chromatography (RP-HPLC) (as validated in ) ensures purity, with mobile phases optimized for polar derivatives. Stability under stress conditions (e.g., hydrolysis, oxidation) should be assessed using forced degradation studies, as outlined in ICH guidelines .

Q. How does the mechanism of action of this compound differ from Orlistat in lipid metabolism?

  • Methodology : Comparative in vitro assays using pancreatic lipase inhibition kinetics (Michaelis-Menten analysis) can quantify potency differences. Structural modifications, such as pivaloyl substitution, may alter binding affinity to lipase active sites. Molecular docking simulations and X-ray crystallography of enzyme-inhibitor complexes provide mechanistic insights .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodology : RP-HPLC with UV detection (λ = 210–240 nm) is standard, validated for specificity, linearity, and precision per ICH Q2(R1). For complex matrices (e.g., plasma), liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances sensitivity, with deuterated internal standards minimizing matrix effects .

Advanced Research Questions

Q. How can Box-Behnken Design (BBD) optimize nanoparticle formulations of this compound for enhanced bioavailability?

  • Methodology : BBD evaluates critical factors (e.g., chitosan concentration, cross-linker ratio) on encapsulation efficiency (EE) and drug release. Response surface models predict optimal conditions, validated experimentally. Residual plots and ANOVA assess model adequacy. For example, higher chitosan concentrations initially improve EE but reduce drug release due to viscosity limitations, requiring balanced optimization .

Q. What strategies resolve contradictions in reported antitumor effects of Orlistat derivatives, such as conflicting carcinogenic embryonic antigen (CEA) data?

  • Methodology : Replicate in vivo studies using standardized protocols (NIH guidelines, ) to control variables like diet and genetic background. Longitudinal CEA monitoring in multiple models (e.g., xenografts, chemically induced tumors) clarifies whether CEA elevation is artifact or biologically significant. Meta-analyses of existing in vitro and clinical data ( ) identify confounding factors (e.g., dose-dependent effects) .

Q. How should preclinical trials be designed to evaluate the efficacy of this compound in metabolic-associated fatty liver disease (MAFLD)?

  • Methodology : Use high-fat diet (HFD)-induced obese rodent models, randomized into control, monotherapy (derivative), and combination groups (e.g., with green coffee extract, ). Primary endpoints include liver fat content (LFC, via MRI) and adiponectin levels. Statistical power analysis ensures adequate sample sizes (n ≥ 10/group) to detect ≥20% LFC reduction .

Q. What structural modifications improve the metabolic stability of this compound without compromising activity?

  • Methodology : Introduce steric hindrance groups (e.g., tert-butyl) to reduce esterase-mediated hydrolysis. Stability is assessed in simulated gastric fluid (SGF) and human liver microsomes. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption. Retained lipase inhibition is confirmed via fluorometric assays .

Q. How do degradation products of this compound impact its pharmacological profile?

  • Methodology : Accelerated stability studies (40°C/75% RH, 6 months) isolate degradation products using preparative HPLC. LC-MS/MS identifies degradation pathways (e.g., oxidation, deacylation). Toxicity screening (MTT assay in hepatocytes) and activity comparisons (lipase inhibition IC50) quantify functional impacts .

Methodological Guidelines

  • Statistical Rigor : Report exact n-values per experimental group (e.g., n=12, not n=3–6) and use mixed-effects models for longitudinal data ( ).
  • Reproducibility : Detailed synthesis protocols (e.g., molar ratios, reaction times) and raw data (HPLC chromatograms, NMR spectra) must be included in supplementary materials ( ).
  • Ethical Compliance : Adhere to NIH guidelines for animal studies, including randomization, blinding, and endpoint justification ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.